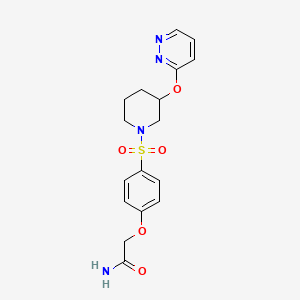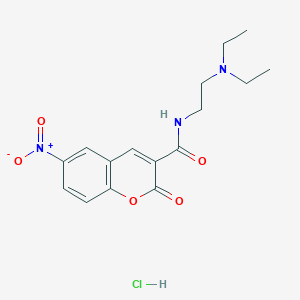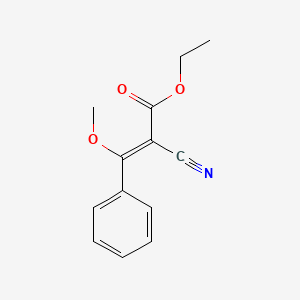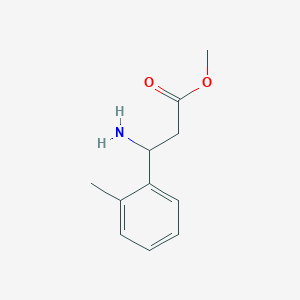![molecular formula C22H24N8O B2859754 2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2194845-45-7](/img/structure/B2859754.png)
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the 1,2,4-triazole ring could potentially enhance the compound’s ability to form hydrogen bonds, which could affect its solubility and binding to biological targets .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the 1H-1,2,4-triazole moiety have been reported to exhibit a broad range of biological activities, including antimicrobial properties. The presence of this moiety in the compound suggests potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .
Anticancer Research
The structural complexity of the compound, which includes a tetrahydroquinoline core, may interact with various biological targets. This interaction can be harnessed in anticancer research, particularly in the synthesis of novel drugs that target specific pathways involved in cancer cell proliferation and survival .
Anti-Inflammatory Applications
The 1,6-dihydropyridazin-1-yl group within the compound’s structure is similar to known anti-inflammatory agents. This suggests that the compound could be studied for its efficacy in reducing inflammation, potentially leading to new treatments for chronic inflammatory diseases .
Antitubercular Potential
Given the historical success of triazole derivatives in treating tuberculosis, this compound could be explored for its antitubercular activity. It might offer a new avenue for treating Mycobacterium tuberculosis, especially multidrug-resistant strains .
Antiviral Capabilities
The triazole group has been associated with antiviral capabilities, particularly against RNA viruses. Research into this compound could contribute to the development of new antiviral medications, possibly offering treatment options for diseases like influenza or hepatitis C .
Enzyme Inhibition
The compound’s structure suggests potential as an enzyme inhibitor. By binding to the active sites of specific enzymes, it could regulate biological pathways, which is a common strategy in drug development for various diseases, including metabolic disorders .
Neuropharmacological Properties
Compounds with piperidine and quinoline structures have been associated with neuropharmacological effects. This compound could be valuable in researching treatments for neurological conditions such as Alzheimer’s disease or Parkinson’s disease .
Cardiovascular Drug Development
The dihydropyridazinyl group is structurally related to dihydropyridines, a class of calcium channel blockers used in treating cardiovascular diseases. This compound could be investigated for its potential cardiovascular benefits, possibly leading to new therapies for hypertension or arrhythmias .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N8O/c23-12-18-11-17-3-1-2-4-19(17)26-22(18)28-9-7-16(8-10-28)13-29-21(31)6-5-20(27-29)30-15-24-14-25-30/h5-6,11,14-16H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVZCMGWZKZXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=C(C=C2C1)C#N)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(furan-2-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B2859671.png)
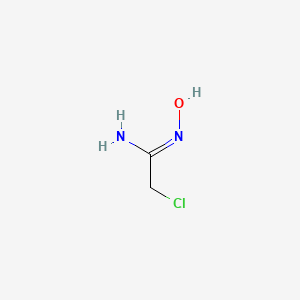
![N-[(2,3-dihydro-1H-indol-2-yl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B2859673.png)
![2,5-Diethyl-3,6-dihydroxy-[1,4]benzoquinone](/img/structure/B2859674.png)

![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-pyridyl)-4-pyrimidinol](/img/structure/B2859676.png)
![8-((3,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2859677.png)

![1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B2859679.png)
![3-Fluoro-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2859681.png)
